Superior CYP3A4 Inhibitory Potency of 8-Geranyloxypsoralen vs. Bergamottin (5-Geranyloxypsoralen)
8-Geranyloxypsoralen demonstrates a statistically significant and quantifiable advantage over its regioisomer, bergamottin, in the inhibition of CYP3A4 enzyme activity. A direct head-to-head comparison in the same experimental system (human liver microsomes, testosterone 6β-hydroxylation assay) established that 8-geranyloxypsoralen is a more potent inhibitor [1].
| Evidence Dimension | CYP3A4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.93 ± 0.53 μM |
| Comparator Or Baseline | Bergamottin (5-geranyloxypsoralen); Quantitative data not fully reported in abstract but described as 'more potent'. |
| Quantified Difference | Statistically significant greater potency; exact fold-change not specified in the abstract but described as 'more potent' [1]. |
| Conditions | Human liver microsomes, testosterone as a marker substrate, 37°C, 10 min incubation |
Why This Matters
This positional isomerism data is crucial for researchers selecting a tool compound for CYP3A4 inhibition studies, as it ensures the highest possible potency for a given geranyloxy-substituted furanocoumarin.
- [1] Row, E. C.; Brown, S. A.; Stachulski, A. V.; Lennard, M. S. Synthesis of 8-geranyloxypsoralen analogues and their evaluation as inhibitors of CYP3A4. Bioorg. Med. Chem. 2006, 14 (11), 3865–3871. View Source
